N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Overview
Description
“N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” is a compound that contains a triazole, a significant heterocycle that exhibits broad biological activities . Compounds containing a triazole have important application value in various fields .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance . A facile, effective, and eco-friendly method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst has been reported .Scientific Research Applications
Tankyrase Inhibition A study highlighted the design, synthesis, and biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors. These compounds, which share structural motifs with the N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, showed potential as pharmacological tools in understanding tankyrase implications in physiopathological conditions (Liscio et al., 2014).
Anticancer and Antimicrobial Activities Research on the synthesis and evaluation of antipyrine-based heterocycles, including triazolo and pyrazine derivatives, revealed some compounds with significant anticancer and antimicrobial activities. These findings suggest potential therapeutic applications for compounds with similar structures (Riyadh et al., 2013).
Neuroprotective Agent Development A study involving antioxidant-conjugated 1,2,4-Triazolo[4,3-a]pyrazin-3-one derivatives, structurally related to the chemical , identified compounds with potent and selective human A2A adenosine receptor antagonistic properties. These compounds, particularly those with antioxidant moieties, showed protective efficacy in neuropathic pain models, highlighting their potential as neuroprotective agents in oxidative stress-related diseases (Falsini et al., 2019).
Insecticidal Potential Another study explored the synthesis and insecticidal assessment of various heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis. This research demonstrates the broader applicability of structurally complex heterocycles, including triazolo[4,3-a]pyrazines, in developing new insecticidal agents (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound “N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” are currently unknown. This compound is a derivative of the 1,2,4-triazole class , which is known to interact with a variety of enzymes and receptors . .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities due to their ability to form specific interactions with different target receptors . The carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This hydrogen acceptor/donor (HAD) behavior could play a significant role in enhancing the biological activity of the compound.
Biochemical Pathways
1,2,4-triazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-11-15(2)19(16(3)12-14)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYZILGCEANUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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